molecular formula C13H14N2O5S B7582081 N-(2,6-dioxopiperidin-3-yl)-4-methylsulfonylbenzamide

N-(2,6-dioxopiperidin-3-yl)-4-methylsulfonylbenzamide

Numéro de catalogue B7582081
Poids moléculaire: 310.33 g/mol
Clé InChI: JHFANUIAGCUREV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2,6-dioxopiperidin-3-yl)-4-methylsulfonylbenzamide, also known as DOP or MK-2461, is a small molecule inhibitor that targets the E3 ubiquitin ligase, inhibitor of apoptosis proteins (IAPs). DOP has been studied extensively for its potential therapeutic applications in cancer treatment.

Mécanisme D'action

N-(2,6-dioxopiperidin-3-yl)-4-methylsulfonylbenzamide targets IAPs, which are proteins that play a role in inhibiting apoptosis. By inhibiting IAPs, N-(2,6-dioxopiperidin-3-yl)-4-methylsulfonylbenzamide promotes apoptosis in cancer cells, leading to their death. Additionally, N-(2,6-dioxopiperidin-3-yl)-4-methylsulfonylbenzamide has been shown to activate the NF-κB pathway, which plays a role in inflammation.
Biochemical and Physiological Effects:
N-(2,6-dioxopiperidin-3-yl)-4-methylsulfonylbenzamide has been shown to induce apoptosis in cancer cells and sensitize them to chemotherapy. Additionally, N-(2,6-dioxopiperidin-3-yl)-4-methylsulfonylbenzamide has been shown to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory diseases. In preclinical studies, N-(2,6-dioxopiperidin-3-yl)-4-methylsulfonylbenzamide has been shown to have low toxicity and good pharmacokinetic properties.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of N-(2,6-dioxopiperidin-3-yl)-4-methylsulfonylbenzamide is its specificity for IAPs, which makes it a promising therapeutic agent for cancer treatment. However, one limitation of N-(2,6-dioxopiperidin-3-yl)-4-methylsulfonylbenzamide is its relatively low potency compared to other IAP inhibitors.

Orientations Futures

There are several potential future directions for the study of N-(2,6-dioxopiperidin-3-yl)-4-methylsulfonylbenzamide. One area of interest is the development of more potent analogs of N-(2,6-dioxopiperidin-3-yl)-4-methylsulfonylbenzamide that could be used as therapeutic agents. Additionally, further studies are needed to fully understand the mechanism of action of N-(2,6-dioxopiperidin-3-yl)-4-methylsulfonylbenzamide and its potential applications in the treatment of inflammatory diseases. Finally, clinical trials are needed to evaluate the safety and efficacy of N-(2,6-dioxopiperidin-3-yl)-4-methylsulfonylbenzamide in humans.
In conclusion, N-(2,6-dioxopiperidin-3-yl)-4-methylsulfonylbenzamide, also known as N-(2,6-dioxopiperidin-3-yl)-4-methylsulfonylbenzamide or MK-2461, is a small molecule inhibitor that targets the E3 ubiquitin ligase, inhibitor of apoptosis proteins (IAPs). N-(2,6-dioxopiperidin-3-yl)-4-methylsulfonylbenzamide has been extensively studied for its potential therapeutic applications in cancer treatment and has shown promising results in preclinical studies. Additionally, N-(2,6-dioxopiperidin-3-yl)-4-methylsulfonylbenzamide has been shown to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory diseases. Further studies are needed to fully understand the potential of N-(2,6-dioxopiperidin-3-yl)-4-methylsulfonylbenzamide as a therapeutic agent.

Méthodes De Synthèse

The synthesis of N-(2,6-dioxopiperidin-3-yl)-4-methylsulfonylbenzamide involves a multi-step process that starts with the reaction of 4-methylsulfonylbenzoic acid with thionyl chloride to form 4-methylsulfonylbenzoyl chloride. This intermediate is then reacted with N-(2,6-dioxopiperidin-3-yl) amine to yield the final product, N-(2,6-dioxopiperidin-3-yl)-4-methylsulfonylbenzamide.

Applications De Recherche Scientifique

N-(2,6-dioxopiperidin-3-yl)-4-methylsulfonylbenzamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to induce apoptosis in cancer cells and sensitize them to chemotherapy. Additionally, N-(2,6-dioxopiperidin-3-yl)-4-methylsulfonylbenzamide has been shown to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory diseases.

Propriétés

IUPAC Name

N-(2,6-dioxopiperidin-3-yl)-4-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O5S/c1-21(19,20)9-4-2-8(3-5-9)12(17)14-10-6-7-11(16)15-13(10)18/h2-5,10H,6-7H2,1H3,(H,14,17)(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHFANUIAGCUREV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2CCC(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.